N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Description
N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide: is a complex organic compound that features a quinoline and benzofuran moiety
Properties
Molecular Formula |
C25H26N2O3 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H26N2O3/c1-5-6-12-29-21-10-9-20(18-8-7-11-26-23(18)21)27-25(28)24-17(4)19-13-15(2)16(3)14-22(19)30-24/h7-11,13-14H,5-6,12H2,1-4H3,(H,27,28) |
InChI Key |
JVPHDZJOSQGEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline and benzofuran intermediates, followed by their coupling to form the final product. Key steps include:
Synthesis of 8-butoxyquinoline: This can be achieved through the alkylation of 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid: This involves the Friedel-Crafts acylation of 1,2,4-trimethylbenzene with oxalyl chloride, followed by cyclization.
Coupling Reaction: The final step involves the coupling of 8-butoxyquinoline with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use as a fluorescent probe due to its unique structural features.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the benzofuran moiety can interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxy-quinolin-5-yl)-glycine: Similar structure but with a glycine moiety instead of the benzofuran carboxamide.
N-(8-butoxyquinolin-5-yl)-2-(diethylamino)acetamide: Contains a diethylamino group instead of the benzofuran carboxamide.
Uniqueness
N-(8-butoxyquinolin-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the combination of the quinoline and benzofuran moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
